1,2-Dibromo-2-methylbutane 1,2-Dibromo-2-methylbutane
Brand Name: Vulcanchem
CAS No.: 10428-64-5
VCID: VC20984762
InChI: InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3
SMILES: CCC(C)(CBr)Br
Molecular Formula: C5H10Br2
Molecular Weight: 229.94 g/mol

1,2-Dibromo-2-methylbutane

CAS No.: 10428-64-5

Cat. No.: VC20984762

Molecular Formula: C5H10Br2

Molecular Weight: 229.94 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dibromo-2-methylbutane - 10428-64-5

CAS No. 10428-64-5
Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
IUPAC Name 1,2-dibromo-2-methylbutane
Standard InChI InChI=1S/C5H10Br2/c1-3-5(2,7)4-6/h3-4H2,1-2H3
Standard InChI Key GWFLFLQACQDTLD-UHFFFAOYSA-N
SMILES CCC(C)(CBr)Br
Canonical SMILES CCC(C)(CBr)Br

Chemical Structure and Physical Properties

1,2-Dibromo-2-methylbutane is a dibromo derivative of methylbutane with the molecular formula C5H10Br2 and a molecular weight of 229.94 g/mol . The compound contains two bromine atoms positioned at the first and second carbon atoms of the butane chain, with an additional methyl group at the second carbon position.

Structural Identifiers

The compound can be identified using several standardized chemical notations, providing essential information for researchers and chemical databases.
Table 1: Chemical Identifiers for 1,2-Dibromo-2-methylbutane

Identifier TypeValue
CAS Number10428-64-5
Molecular FormulaC5H10Br2
Formula Weight229.94 g/mol
InChiKeyGWFLFLQACQDTLD-UHFFFAOYSA-N
SMILES NotationCCC(C)(Br)CBr
The SMILES notation (CCC(C)(Br)CBr) indicates the compound's structure with a central carbon (position 2) bearing a methyl group and a bromine atom, connected to an ethyl group on one side and a bromomethyl group on the other .

Physical Properties

The physical properties of 1,2-dibromo-2-methylbutane are important for understanding its behavior in different chemical environments and practical applications.
Table 2: Physical Properties of 1,2-Dibromo-2-methylbutane

PropertyValue
Melting Point-70.2°C
Boiling Point189°C (estimated)
Density1.6584 g/cm³
Refractive Index1.5064
These properties indicate that 1,2-dibromo-2-methylbutane exists as a liquid at room temperature, with a relatively high density typical of brominated compounds . The low melting point suggests weak intermolecular forces between molecules, while the high boiling point reflects the molecule's substantial molecular weight and potential for intermolecular interactions .

Synthesis Methods

Several synthetic routes exist for producing 1,2-dibromo-2-methylbutane, with the most common methods involving bromination reactions of appropriate alkene precursors.

Bromination of Alkenes

One of the primary synthesis pathways involves the bromination of 2-methylbut-1-ene, which can itself be derived from various hydrocarbon reactions. This follows the typical addition reaction pattern where bromine (Br₂) adds across a carbon-carbon double bond, resulting in the formation of a dibromo compound.
The bromination reaction generally follows:
2-methylbut-1-ene + Br₂ → 1,2-dibromo-2-methylbutane
This reaction typically proceeds through an electrophilic addition mechanism, with the formation of a bromonium ion intermediate followed by nucleophilic attack by the bromide anion.

Alternative Syntheses

Another reported synthesis method involves reactions with excess hydrogen bromide using specific precursors such as methylenecyclobutane. This approach represents an alternative pathway to obtain the compound through ring-opening reactions.

Chemical Reactions

As a dihalogenated alkane, 1,2-dibromo-2-methylbutane exhibits reactivity patterns typical of alkyl halides, with several important reaction types documented.

Dehydrohalogenation

One notable reaction of 1,2-dibromo-2-methylbutane is dehydrohalogenation, where the compound loses a hydrogen bromide (HBr) molecule to form an alkene. This reaction has been studied in gas phase conditions, with research indicating an enthalpy of reaction (ΔrH°) of approximately 77.4 ± 6.3 kJ/mol.
The dehydrohalogenation typically proceeds via an E2 elimination mechanism when treated with strong bases, producing alkenes as the primary products. Depending on the reaction conditions, this can lead to different alkene isomers.

Nucleophilic Substitution

The compound can also undergo nucleophilic substitution reactions, where one or both bromine atoms are replaced by nucleophiles. The reactivity pattern follows standard SN1 and SN2 mechanisms depending on the specific reaction conditions and nucleophile strength.

Stereochemistry

Stereoisomers

1,2-Dibromo-2-methylbutane contains a stereocenter at carbon 2, which can lead to the existence of optical isomers. The compound can exist as both (R) and (S) enantiomers, and these stereoisomers may exhibit different chemical and physical properties in chiral environments.
Table 3: Stereoisomers of 1,2-Dibromo-2-methylbutane

StereoisomerConfiguration
(R)-1,2-dibromo-2-methylbutaneR configuration at C-2
(S)-1,2-dibromo-2-methylbutaneS configuration at C-2
The specific stereochemistry of the molecule is crucial for understanding its reactivity and potential applications, particularly in stereoselective reactions and studies of reaction mechanisms.

Conformational Analysis

Applications and Research Findings

Synthetic Utility

1,2-Dibromo-2-methylbutane serves as a valuable intermediate in organic synthesis due to the reactive nature of its carbon-bromine bonds. The compound can be used as:

  • A precursor for the synthesis of various alkenes through elimination reactions

  • An alkylating agent in certain organic transformations

  • A model compound for studying reaction mechanisms, particularly those involving haloalkanes

Mechanistic Studies

The compound has been utilized in studies examining the mechanisms of elimination reactions. Research into the dehydrohalogenation of 1,2-dibromo-2-methylbutane has provided insights into the energetics and pathways of these processes, with measured enthalpy values helping to establish structure-reactivity relationships.

Analytical Characterization

Modern analytical techniques allow for detailed characterization of 1,2-dibromo-2-methylbutane, enabling confirmation of its structure and purity for research and synthetic applications.

Spectroscopic Methods

Several spectroscopic techniques can be employed to analyze and characterize 1,2-dibromo-2-methylbutane:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon and hydrogen environments within the molecule

  • Infrared (IR) spectroscopy can identify functional groups and bonding patterns

  • Mass spectrometry enables molecular weight confirmation and fragmentation pattern analysis

Chromatographic Analysis

Chromatographic methods, particularly gas chromatography (GC), are valuable for analyzing the purity of 1,2-dibromo-2-methylbutane samples and separating it from isomeric compounds or reaction mixtures. The compound's relatively high boiling point makes it suitable for GC analysis under appropriate column conditions.

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229.9405 g/mol